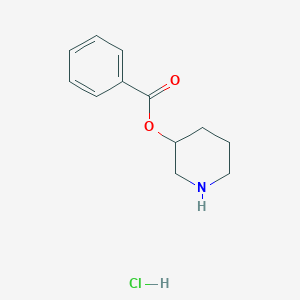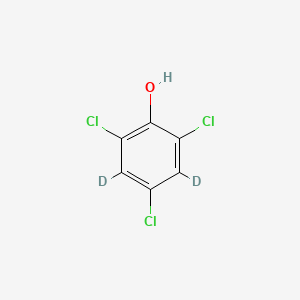
3-Piperidinyl benzoate hydrochloride
Descripción general
Descripción
3-Piperidinyl benzoate hydrochloride, also known as PBH, is a chemical compound that is commonly used in scientific research. It has a molecular formula of C12H16ClNO2 . The compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 3-Piperidinyl benzoate hydrochloride, has been a significant area of research in the pharmaceutical industry . A recent study reported a rhodium-catalysed reductive transamination reaction for the rapid preparation of a variety of chiral piperidines from simple pyridinium salts . This method overcomes some notable shortcomings of asymmetric hydrogenation and traditional multistep synthesis, affording various highly valuable chiral piperidines .
Molecular Structure Analysis
The molecular structure of 3-Piperidinyl benzoate hydrochloride is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The unique arrangement of hydrogen bonds and dispersion interactions significantly changes crystal packing .
Chemical Reactions Analysis
The chemical reactions involving 3-Piperidinyl benzoate hydrochloride are primarily centered around the piperidine core. Over the past two decades, much progress in asymmetric hydrogenation has been made, primarily using two approaches. One is the reduction of neutral pyridines, while the other uses quaternized (that is, activated) pyridines as substrates .
Physical And Chemical Properties Analysis
3-Piperidinyl benzoate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 241.71 g/mol. The compound has a melting point of 190-192°C .
Aplicaciones Científicas De Investigación
Antimicrobial Activity Research indicates the antimicrobial potential of 3-Piperidinyl benzoate hydrochloride derivatives. Specifically, 1,2,5-trimethylpiperidin-4-ols, including a derivative, 1,2,5-Trimethyl-4-(1′,2′-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride, showed broad-spectrum antimicrobial activity against a variety of microorganisms, marking it as a candidate for further antimicrobial studies (M. Dyusebaeva, N. S. Elibaeva, & S. Kalugin, 2017).
Anti-inflammatory and Analgesic Activities The compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride has been studied for its anti-inflammatory and analgesic effects. In particular, it has been tested in models of acute and chronic inflammation, showing significant reduction in edema and inhibition of pro-inflammatory enzymes, which positions it as a valuable candidate for the development of new anti-inflammatory drugs (H. Suleyman, H. Gul, & M. Aşoglu, 2003).
Cholinesterase Inhibition Compounds derived from 3-Piperidinyl benzoate hydrochloride have been explored for their cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. A series of 3-(4-substituted-1-piperidinyl)-6-halo-1,2-benzisoxazole hydrochlorides have shown significant inhibitory activity against acetylcholinesterase, highlighting their potential as therapeutic agents for cognitive disorders (K. Rangappa & Basappa, 2005).
Direcciones Futuras
Piperidines, including 3-Piperidinyl benzoate hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and evaluating potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
piperidin-3-yl benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(10-5-2-1-3-6-10)15-11-7-4-8-13-9-11;/h1-3,5-6,11,13H,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIMBSWXDDCBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidinyl benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,9-Dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-one hydrazone](/img/structure/B1455187.png)
![2-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1455189.png)
![tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1455193.png)


![5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455198.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1455199.png)
![4-Chloro-5-fluoro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455200.png)
![9-[(Tert-butoxy)carbonyl]-4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylic acid](/img/structure/B1455202.png)
![9-Oxo-octahydro-pyrazino[1,2-a]pyrazine-2-carboxylic acid tert-butyl ester](/img/structure/B1455204.png)
![Potassium trifluoro({4-[methoxy(methyl)carbamoyl]phenyl})boranuide](/img/structure/B1455206.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)
